3-amino-N-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
3-amino-N-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0921731
InChI:
InChI=1S/C19H19N3OS/c1-11-6-8-13(9-7-11)21-18(23)17-16(20)14-10-12-4-2-3-5-15(12)22-19(14)24-17/h6-10H,2-5,20H2,1H3,(H,21,23)
SMILES:
CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC4=C(CCCC4)N=C3S2)N
Molecular Formula:
C19H19N3OS
Molecular Weight:
337.4 g/mol
3-amino-N-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
CAS No.:
Cat. No.: VC0921731
Molecular Formula: C19H19N3OS
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H19N3OS |
|---|---|
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | 3-amino-N-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
| Standard InChI | InChI=1S/C19H19N3OS/c1-11-6-8-13(9-7-11)21-18(23)17-16(20)14-10-12-4-2-3-5-15(12)22-19(14)24-17/h6-10H,2-5,20H2,1H3,(H,21,23) |
| Standard InChI Key | UMVZSFNFQNVLAC-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC4=C(CCCC4)N=C3S2)N |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C4CCCCC4=C3)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator